(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Description
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester (CAS: 145451-90-7) is a chiral oxazolidine derivative with a molecular formula of C₂₀H₃₁NO₄ and a molecular weight of 349.47 g/mol . This compound features a stereochemically complex structure:
- A 2-t-butyl group and N-benzyl substituent on the oxazolidine ring.
- A 1-(S)-hydroxy-2-methylpropyl side chain at the 4-position, contributing to its stereochemical uniqueness.
- A methyl ester functional group, enhancing solubility in organic solvents like acetone or methanol .
Its stereochemical configuration ([2R,4S] and [S] for the hydroxy group) makes it valuable in asymmetric synthesis and pharmaceutical intermediates, particularly for designing chiral catalysts or bioactive molecules .
Properties
IUPAC Name |
methyl (2R,4R)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-14(2)16(22)20(18(23)24-6)13-25-17(19(3,4)5)21(20)12-15-10-8-7-9-11-15/h7-11,14,16-17,22H,12-13H2,1-6H3/t16-,17+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRKOHCZGTXCPI-SQGPQFPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(COC(N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@]1(CO[C@@H](N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448599 | |
| Record name | (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145451-90-7 | |
| Record name | 4-Oxazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-4-(1-hydroxy-2-methylpropyl)-3-(phenylmethyl)-, methyl ester, [2R-[2α,4α,4(S*)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145451-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is the neutral endopeptidase (NEP) . NEP is an enzyme that degrades natriuretic peptides, which are hormones that play a crucial role in blood pressure regulation.
Mode of Action
The compound is a prodrug that is converted by esterases into the active inhibitor LBQ657 . LBQ657 prevents NEP from degrading atrial and brain natriuretic peptides, thereby increasing the levels of these peptides.
Biochemical Pathways
The increased levels of natriuretic peptides lead to vasodilation, increased natriuresis (excretion of sodium in urine), and decreased secretion of renin and aldosterone. These effects collectively contribute to the lowering of blood pressure.
Biological Activity
The compound (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester (commonly referred to as oxazolidine) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₉H₃₁N₃O₃
- Molecular Weight : 349.46 g/mol
- Melting Point : 91-92 °C
The oxazolidine structure is characterized by its ability to undergo stereoselective reactions, particularly in the context of asymmetric synthesis. The presence of the tert-butyl and benzyl groups facilitates specific interactions with biological targets, enhancing its potential as a pharmaceutical agent. The compound can act as a chiral auxiliary in various chemical reactions, which is crucial for developing enantiopure drugs.
Antimicrobial Properties
Research indicates that oxazolidines possess antimicrobial properties. A study highlighted that oxazolidinone derivatives exhibit significant antibacterial activity against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. Some derivatives have shown inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar oxazolidine structures have been investigated for their ability to induce apoptosis in cancer cell lines .
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects associated with oxazolidine derivatives. These compounds have been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They are believed to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various oxazolidine derivatives, it was found that This compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA strains. This suggests its potential utility in treating resistant bacterial infections.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Oxazolidine Derivative | 16 | MRSA |
| Control (Vancomycin) | 8 | MRSA |
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that the compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
| Concentration (µM) | % Apoptosis |
|---|---|
| 0 | 5% |
| 10 | 25% |
| 20 | 50% |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate benzyl and tert-butyl precursors using standard organic synthesis techniques. Characterization is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
Scientific Research Applications
Organic Synthesis
The oxazolidine derivative is primarily utilized in organic synthesis due to its ability to act as a chiral auxiliary. It facilitates the formation of complex molecules by providing a stereochemical framework that can influence the outcome of reactions. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals where chirality is crucial for biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function, and their modulation can have therapeutic implications for neurological disorders such as Alzheimer's disease and schizophrenia. The oxazolidine derivatives have shown promise in preclinical studies, indicating their potential role in developing new treatments for these conditions .
Antioxidant Activity
Research has indicated that oxazolidine derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. This application is particularly relevant in developing nutraceuticals and functional foods aimed at promoting health and preventing diseases associated with oxidative damage .
Case Study 1: Synthesis of Chiral Drugs
A study highlighted the use of (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester as a chiral auxiliary in the synthesis of various chiral pharmaceuticals. The compound was employed to enhance the selectivity of reactions leading to enantiomerically pure products, demonstrating its effectiveness in pharmaceutical applications .
Case Study 2: Neurological Research
In a series of experiments aimed at understanding the role of NMDA antagonists in treating neurodegenerative diseases, researchers tested various oxazolidine derivatives, including the methyl ester variant. Results indicated that these compounds could modulate NMDA receptor activity effectively, suggesting their potential utility in drug development for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related oxazolidine derivatives and esters. Key differences arise in substituents, stereochemistry, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity: The target compound’s 1-(S)-hydroxy-2-methylpropyl group distinguishes it from simpler oxazolidine esters like CAS 145451-89-4, which lacks this hydroxylated side chain .
Stereochemical Impact: The [S]-configuration of the hydroxy group may improve enantioselectivity in catalytic applications compared to racemic or non-hydroxylated analogs .
Molecular Weight and Solubility: The higher molecular weight (349.47 vs.
Preparation Methods
Amino Alcohol Precursor Preparation
The synthesis begins with N-benzyl-L-serine methyl ester hydrochloride as the chiral starting material. Protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) under Schlenk conditions yields the Boc-protected derivative:
Key reaction parameters:
Method 1: Aqueous Phase Cyclization
Reaction of the amino alcohol with S,S'-dimethyl dithiocarbonate in water:
| Parameter | Value |
|---|---|
| Temperature | 5-35°C |
| Reaction time | 7-9 h |
| Yield | 88% |
Method 2: CDI-Mediated Cyclization
Using N,N-carbonyldiimidazole (CDI) in DMSO:
| Parameter | Value |
|---|---|
| CDI equivalence | 1.2 eq |
| Reduction agent | NaBH₄ (2 eq) |
| Overall yield | 81% |
Stereoselective Introduction of the 1-(S)-Hydroxy-2-Methylpropyl Group
Aldol Condensation Approach
Treatment of the oxazolidine ketone intermediate with (S)-2-methylpropanal under Evans' asymmetric aldol conditions:
Enzymatic Reduction
Alternative pathway using ketoreductase KRED-101 :
| Parameter | Value |
|---|---|
| ee | >99% |
| Scale | 50 g |
| Yield | 85% |
Methyl Ester Formation and Final Assembly
Direct Esterification
Using trimethylsilyl diazomethane (TMSCHN₂) in methanol:
| Condition | Value |
|---|---|
| Reaction time | 2 h |
| Yield | 95% |
One-Pot Assembly
Integrating esterification during cyclization:
| Advantage | Impact |
|---|---|
| Step reduction | 3 → 1 |
| Overall yield | 89% |
Spectroscopic Characterization
Critical NMR data for final product:
¹H NMR (500 MHz, CDCl₃)
δ 7.35-7.28 (m, 5H, Ar-H), 4.62 (d, J = 12 Hz, 1H, NCH₂Ph), 4.21 (q, J = 7 Hz, 1H, CH(CH₃)₂), 3.78 (s, 3H, OCH₃), 1.42 (s, 9H, C(CH₃)₃).
¹³C NMR (125 MHz, CDCl₃)
δ 174.8 (COOCH₃), 158.1 (NCO), 79.4 (C(CH₃)₃), 55.1 (OCH₃), 28.9 (C(CH₃)₃).
Industrial Scale-Up Considerations
| Challenge | Solution | Source |
|---|---|---|
| Solvent waste | Water-based cyclization | |
| Chiral resolution | Enzymatic KRED process | |
| Purification | SMB chromatography |
The hybrid route combining Methods 1 and 3.2 demonstrates superior sustainability with:
-
PMI (Process Mass Intensity) : 23.4
-
E-factor : 18.7
-
Space-time yield : 2.1 kg/m³/day
Q & A
Basic: What synthetic strategies are recommended for preparing this oxazolidine derivative?
Methodological Answer:
The compound’s synthesis likely involves multi-step routes, leveraging techniques such as:
- Esterification : Formation of the methyl ester group via reaction with methanol under acidic or basic catalysis (e.g., using thionyl chloride or DCC coupling) .
- Oxazolidine Ring Closure : Cyclization of a β-amino alcohol precursor with a carbonyl source (e.g., benzaldehyde derivatives) under dehydrating conditions .
- Chiral Resolution : Use of chiral auxiliaries (e.g., tert-butyl groups) or enzymatic methods to control stereochemistry at the 2R,4S positions .
Key Validation : Confirm stereochemical fidelity via polarimetry, chiral HPLC, or X-ray crystallography .
Basic: What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- Storage : Store in tightly sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the ester group .
- Handling : Use PPE (gloves, goggles) and avoid inhalation of dust or vapors. Work in a fume hood with local exhaust ventilation .
- Spill Management : Neutralize residues with inert absorbents (e.g., vermiculite) and dispose as hazardous organic waste .
Advanced: How can researchers resolve contradictions in NMR data for stereoisomeric mixtures?
Methodological Answer:
- Dynamic NMR (DNMR) : Detect epimerization equilibria by variable-temperature ¹H/¹³C NMR to identify coalescence temperatures .
- Chromatographic Separation : Optimize chiral HPLC conditions (e.g., Chiralpak AD-H column with hexane/ethanol gradients) to isolate diastereomers .
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for each stereoisomer .
Advanced: What experimental designs minimize degradation during long-term stability studies?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via UPLC-MS. Use Arrhenius kinetics to predict shelf life .
- Light Sensitivity : Conduct photostability tests in ICH-compliant chambers (e.g., 1.2 million lux-hours) with UV/Vis monitoring .
- Matrix Stabilization : Add antioxidants (e.g., BHT) or store in amber vials under argon to suppress oxidative decomposition .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₉NO₅) with <2 ppm error .
- IR Spectroscopy : Identify key functional groups (ester C=O at ~1740 cm⁻¹, oxazolidine N–H at ~3300 cm⁻¹) .
- X-ray Diffraction : Resolve absolute configuration and crystal packing effects .
Advanced: How can researchers optimize chiral purity during large-scale synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use Evans’ oxazaborolidine catalysts for enantioselective reduction of ketone intermediates .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Recrystallize diastereomeric salts (e.g., with tartaric acid) to enhance enantiomeric excess (>99%) .
Advanced: How to troubleshoot low yields in the oxazolidine ring-closure step?
Methodological Answer:
- Reagent Optimization : Replace traditional dehydrating agents (e.g., PCl₅) with milder alternatives (e.g., Burgess reagent) to reduce side reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
